3-(2-Trifluoromethylbenzoyl)thiophene

説明

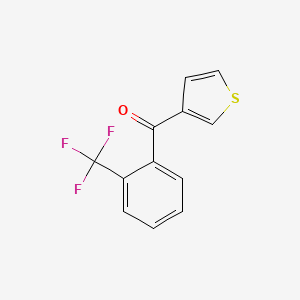

3-(2-Trifluoromethylbenzoyl)thiophene is a chemical compound that belongs to the class of thiophene derivatives. It is characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety, which is further connected to a thiophene ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Trifluoromethylbenzoyl)thiophene typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-trifluoromethylbenzoyl chloride and thiophene.

Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any unwanted side reactions. A common solvent used is dichloromethane.

Catalysts and Reagents: Catalysts such as aluminum chloride (AlCl3) are often employed to facilitate the acylation reaction.

Reaction Mechanism: The reaction proceeds via Friedel-Crafts acylation, where the thiophene ring undergoes electrophilic substitution with the 2-trifluoromethylbenzoyl chloride, resulting in the formation of this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for quality control and product characterization .

化学反応の分析

Types of Reactions

3-(2-Trifluoromethylbenzoyl)thiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Halogenated thiophenes, nitrothiophenes

科学的研究の応用

Organic Electronics

Overview

The compound's structure, characterized by a thiophene ring with a trifluoromethylbenzoyl substituent, enhances its electronic properties, making it suitable for applications in organic electronics. The trifluoromethyl group improves the compound's electron-withdrawing ability, which is crucial for the performance of organic semiconductors.

Applications

- Organic Light Emitting Diodes (OLEDs) : The compound can be used as an emissive layer in OLEDs due to its favorable photophysical properties.

- Organic Photovoltaics (OPVs) : Its ability to facilitate charge transport makes it a candidate for use in OPVs, where efficient electron mobility is essential.

Case Study

A study demonstrated the synthesis of polymers incorporating 3-(2-Trifluoromethylbenzoyl)thiophene, which exhibited enhanced charge carrier mobility compared to traditional thiophene derivatives. This improvement was attributed to the strong intermolecular interactions facilitated by the trifluoromethyl group .

Drug Discovery

Overview

The lipophilicity and metabolic stability conferred by the trifluoromethyl group make this compound a valuable scaffold in drug design, particularly for targeting diseases linked to cholinesterase activity.

Applications

- Cholinesterase Inhibitors : Compounds with similar structures have been evaluated for their inhibitory effects on cholinesterase enzymes, which are vital in neurochemical signaling.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial and anti-inflammatory activities of derivatives of this compound.

Case Study

In a recent investigation, derivatives of this compound were synthesized and tested against cholinesterase enzymes. Results indicated that certain derivatives exhibited significant inhibitory activity, suggesting potential for therapeutic applications in neurodegenerative diseases .

Sensor Technology

Overview

The electrochemical properties of this compound allow it to function effectively in sensor applications. Its enhanced affinity for specific analytes makes it suitable for selective sensing technologies.

Applications

- Chemical Sensors : The compound has been utilized in sensors designed to detect synthetic stimulants through electrochemical impedance spectroscopy.

- Environmental Monitoring : Its sensitivity to various analytes positions it as a candidate for environmental sensors that monitor pollutants.

Case Study

Research utilizing electrochemical methods revealed that this compound displayed significant adsorption characteristics when interacting with target molecules. This property was harnessed to develop a sensor capable of detecting low concentrations of environmental contaminants .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Organic Electronics | OLEDs and OPVs | Enhanced charge carrier mobility observed |

| Drug Discovery | Cholinesterase inhibitors | Significant inhibitory activity on cholinesterase |

| Sensor Technology | Chemical sensors | High sensitivity and selectivity towards analytes |

作用機序

The mechanism of action of 3-(2-Trifluoromethylbenzoyl)thiophene involves its interaction with specific molecular targets and pathways. For instance, its trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. This property is crucial for its potential biological activities, such as inhibiting enzymes or interacting with receptor sites.

類似化合物との比較

Similar Compounds

- 3-(2-Trifluoromethylphenyl)thiophene

- 3-(2-Trifluoromethylbenzyl)thiophene

- 3-(2-Trifluoromethylphenyl)furan

Uniqueness

3-(2-Trifluoromethylbenzoyl)thiophene is unique due to the presence of both the trifluoromethyl group and the benzoyl moiety, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

生物活性

3-(2-Trifluoromethylbenzoyl)thiophene is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological properties of this compound, exploring its mechanisms of action, synthesis, and implications for medicinal chemistry.

Synthesis

The synthesis of this compound typically involves a Friedel-Crafts acylation reaction using 2-trifluoromethylbenzoyl chloride and thiophene as starting materials. The reaction is conducted under anhydrous conditions with dichloromethane as a solvent and aluminum chloride as a catalyst. This method effectively introduces the trifluoromethylbenzoyl group onto the thiophene ring, resulting in the desired compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism behind this activity may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that this compound can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it has shown promising results in inhibiting P21-activated kinase 1 (PAK1), a target associated with poor prognosis in cancers .

The biological activity of this compound is largely attributed to its structural features. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with biological targets such as enzymes and receptors. This property is crucial for its potential to inhibit specific pathways involved in tumor growth and microbial resistance.

Study on Cholinesterase Inhibition

A comparative study evaluated compounds similar to this compound for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The findings indicated that certain derivatives exhibited IC50 values comparable to standard inhibitors like galantamine, suggesting potential applications in neurodegenerative diseases such as Alzheimer's .

Antitubercular Activity

Another investigation focused on the antitubercular properties of thiophene derivatives, including this compound. The study utilized the Microplate Alamar Blue assay to assess efficacy against Mycobacterium tuberculosis. Results showed that while some derivatives had moderate activity, further optimization could enhance their therapeutic potential against resistant strains .

Data Tables

特性

IUPAC Name |

thiophen-3-yl-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3OS/c13-12(14,15)10-4-2-1-3-9(10)11(16)8-5-6-17-7-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUBEOXTTUOKAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CSC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641847 | |

| Record name | (Thiophen-3-yl)[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-30-7 | |

| Record name | 3-Thienyl[2-(trifluoromethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Thiophen-3-yl)[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。